4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Overview
Description
4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a 2-chloro-6-fluorophenyl group
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . The compound has a Log Po/w (iLOGP) of 1.95, indicating its lipophilicity, which can influence its absorption and distribution .
Result of Action
The pyrrolidine ring is known to be a versatile scaffold for novel biologically active compounds , suggesting that this compound may have a range of potential effects.
Biochemical Analysis
Biochemical Properties
4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically CYP1A2, which it inhibits . This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, this compound has shown binding affinity to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving nuclear hormone receptors such as the retinoic acid-related orphan receptor γ (RORγt) . This interaction can lead to changes in gene expression and cellular metabolism, affecting cell function and potentially leading to therapeutic effects in conditions like autoimmune diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CYP1A2, preventing the enzyme from metabolizing its substrates . Additionally, its binding to receptor proteins can either inhibit or activate these proteins, leading to changes in gene expression and cellular responses . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of enzyme activity and modulation of gene expression observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CYP1A2 without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and adverse impacts on cellular metabolism have been reported . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . It inhibits CYP1A2, affecting the metabolic flux of substrates processed by this enzyme. This inhibition can lead to altered levels of metabolites and potential drug-drug interactions . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . Its lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in lipid-rich tissues . This distribution pattern can influence its pharmacokinetics and overall efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by its lipophilic properties and potential targeting signals that direct it to specific cellular compartments . These interactions within the endoplasmic reticulum are critical for its biochemical activity and effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-6-fluoroaniline with succinic anhydride, followed by cyclization under acidic conditions to form the pyrrolidinone ring.
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chloro and fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen exchange reactions can be facilitated by nucleophilic reagents like sodium iodide (NaI).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Comparison with Similar Compounds
Pyrrolidin-2-one: The parent compound, lacking the chloro and fluoro substituents.
2-Chloro-6-fluorophenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.
Uniqueness: 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one is unique due to the combination of the pyrrolidinone ring and the specific chloro and fluoro substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYHRDFBLQUXIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=CC=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743498 | |
Record name | 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60610-98-2 | |
Record name | 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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